1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile
Overview
Description
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexane ring, which also contains a nitrile and a ketone functional group
Mechanism of Action
Target of Action
For instance, Vorapaxar, a compound with a similar fluorophenyl group, primarily targets the protease-activated receptor (PAR-1), a thrombin receptor expressed on platelets .
Mode of Action
Vorapaxar, a compound with a similar fluorophenyl group, functions by inhibiting thrombin-related platelet aggregation . This suggests that 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile might also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, Vorapaxar, a compound with a similar fluorophenyl group, affects the thrombin-related platelet aggregation pathway .
Pharmacokinetics
Compounds with similar structures, such as vorapaxar, have been found to have high bioavailability and are primarily metabolized by the cyp3a enzymes .
Result of Action
Compounds with similar structures, such as vorapaxar, have been found to inhibit platelet aggregation, which can prevent thrombotic cardiovascular events .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of similar compounds .
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile typically involves the reaction of 3-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-fluorophenyl)-4-hydroxycyclohexanecarbonitrile.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile include:
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile: Differing only in the position of the fluorine atom on the phenyl ring.
1-(3-Chlorophenyl)-4-oxocyclohexanecarbonitrile: Where the fluorine atom is replaced by a chlorine atom.
1-(3-Fluorophenyl)-4-hydroxycyclohexanecarbonitrile: Where the ketone group is reduced to a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLZLPZXLOXUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613792 | |
Record name | 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577036-07-8 | |
Record name | 1-(3-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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